molecular formula C11H14Cl2N2O B500223 N'-(3,5-dichlorophenyl)-N,N-diethylurea

N'-(3,5-dichlorophenyl)-N,N-diethylurea

Cat. No.: B500223
M. Wt: 261.14g/mol
InChI Key: WZPGKSOMIKHUEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3,5-Dichlorophenyl)-N,N-diethylurea is a urea derivative characterized by a 3,5-dichlorophenyl group attached to the urea nitrogen and diethyl substituents on the adjacent nitrogen.

Properties

Molecular Formula

C11H14Cl2N2O

Molecular Weight

261.14g/mol

IUPAC Name

3-(3,5-dichlorophenyl)-1,1-diethylurea

InChI

InChI=1S/C11H14Cl2N2O/c1-3-15(4-2)11(16)14-10-6-8(12)5-9(13)7-10/h5-7H,3-4H2,1-2H3,(H,14,16)

InChI Key

WZPGKSOMIKHUEW-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)NC1=CC(=CC(=C1)Cl)Cl

Canonical SMILES

CCN(CC)C(=O)NC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Substituent Position and Activity :

  • Diuron and linuron (3,4-dichloro substitution) are widely used herbicides, whereas the 3,5-dichloro configuration in the target compound may reduce binding to the D1 protein in photosystem II compared to 3,4-dichloro analogs .
  • Fluometuron’s trifluoromethyl group enhances lipophilicity, increasing soil persistence, whereas diethyl groups in the target compound may balance solubility and bioavailability .

Structural Analogs with 3,5-Dichloro Substitution: N'-(3,5-Dichloro-4-hydroxyphenyl)-N,N-dimethylurea (DCPHU, ) includes a hydroxyl group, enhancing hydrogen bonding capacity and solubility (241.07 g/mol) compared to the non-hydroxylated target compound .

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